Lipophilicity (LogP) Comparison: 6-Butyl-2-methylpyridin-3-amine vs. Core Pyridin-3-amine Scaffold
The calculated partition coefficient (LogP) for 6-Butyl-2-methylpyridin-3-amine is 2.31 , compared to a reported LogP of -0.02 for the unsubstituted core scaffold, pyridin-3-amine . This represents a quantifiable difference of 2.33 LogP units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.31 |
| Comparator Or Baseline | Pyridin-3-amine: -0.02 |
| Quantified Difference | 2.33 LogP units (approximately >200-fold higher partition coefficient) |
| Conditions | Calculated property (ACD/Labs or similar in silico tool) |
Why This Matters
This >200-fold increase in lipophilicity directly dictates membrane permeability, bioavailability, and compound behavior in in vitro and in vivo assays, making the compound a fundamentally different tool for studies requiring cellular or tissue penetration.
